Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Description
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane is a complex organosulfur compound characterized by a sulfane (λ⁶-sulfur) core functionalized with a 4-chlorophenyl group, a nitrilo(oxido)ethanimidoyl moiety, and two dioxo ligands. Its IUPAC name reflects its intricate structure, which includes hypervalent sulfur and a nitroso-imine group. For example, 4-chlorophenyl-containing compounds, such as those in , are intermediates in drug metabolism studies (e.g., Baclofen derivatives) , while highlights 4-chlorophenyl-based intermediates used in fungicide production (e.g., metconazole) .
Properties
IUPAC Name |
sodium;(1E)-1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1/b11-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJKUXXOLVVLQE-YGCVIUNWSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=N/[O-])/C#N)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves several steps. The synthetic route typically includes the reaction of 4-chlorophenyl compounds with nitrilo(oxido)ethanimidoyl derivatives under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Scientific Research Applications
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
- (±)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt : This compound () shares the 4-chlorophenyl group and sodium counterion with the target molecule. However, it lacks the sulfane core and nitrilo(oxido)ethanimidoyl group, instead featuring a hydroxybutyric acid chain. Such structural differences likely influence reactivity and metabolic pathways .
- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: A cyclopentanone derivative () with a 4-chlorophenylmethyl substituent, this compound serves as a fungicide intermediate. Unlike the target molecule, it contains a ketone group and lacks sulfur-based functional groups, resulting in distinct physicochemical properties (e.g., lower polarity) .
Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties (Inferred):
- Polarity: The target compound’s sulfane and nitroso groups likely increase polarity compared to the cyclopentanone analog, enhancing solubility in polar solvents.
- Stability: Hypervalent sulfur compounds are often sensitive to hydrolysis or redox conditions, whereas cyclopentanones () exhibit greater thermal stability .
Q & A
Basic: What are the recommended methods for synthesizing Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane, and how can yield be optimized?
Answer:
Synthesis typically involves stepwise nucleophilic substitution and oxidation reactions. Key steps include:
- Precursor activation : Use sodium hydride (NaH) to deprotonate intermediates, as demonstrated in analogous dioxaphosphepin syntheses .
- Nitrilo(oxido)ethanimidoyl incorporation : React with hydroxylamine derivatives (e.g., N-methylhydroxylamine hydrochloride) under mild conditions (room temperature, ethanol solvent) to form the nitrilo-oxido moiety .
- Yield optimization : Monitor reaction kinetics via HPLC (as in ) to identify rate-limiting steps. Adjust stoichiometric ratios (e.g., excess sodium acetate for neutralization) and use inert atmospheres to minimize side reactions .
Advanced: How can computational and experimental methods resolve contradictions in proposed reaction mechanisms for the nitrilo(oxido)ethanimidoyl group’s reactivity?
Answer:
Contradictions often arise from competing oxidation states or solvent effects. Methodological approaches include:
- Isotopic labeling : Use -labeled hydroxylamine to track nitrilo-oxido group formation via NMR .
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks, validated by kinetic studies (e.g., rate constants from ).
- Solvent polarity assays : Compare reaction outcomes in polar aprotic (THF) vs. protic (ethanol) solvents to assess stabilization of intermediates .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC with UV detection : Use methods similar to pseudoephedrine analysis (), employing sodium perchlorate buffers (pH 2.7) and methanol gradients for separation.
- NMR spectroscopy : and NMR to confirm aromatic (4-chlorophenyl) and nitrilo-oxido group integration .
- X-ray crystallography : Resolve lambda6-sulfane geometry, as done for dinaphthodioxaphosphepin analogs .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies may stem from assay variability or impurities. Mitigation strategies:
- Standardized bioassays : Replicate studies using identical cell lines (e.g., NIH/3T3) and positive controls.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted 4-chlorophenyl precursors) and quantify their impact .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent choice or incubation time .
Basic: What methodologies assess the compound’s stability under varying thermal and pH conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for similar sulfane derivatives) .
- pH stability assays : Incubate in buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy at 254 nm .
- Long-term storage : Store at -20°C under argon, as recommended for moisture-sensitive organosulfur compounds .
Advanced: What advanced techniques identify and quantify synthesis byproducts or degradation products?
Answer:
- High-resolution mass spectrometry (HR-MS) : Detect trace byproducts (e.g., dinaphthodioxaphosphepin isomers) with ppm-level accuracy .
- Solid-phase extraction (SPE) : Isolate impurities using C18 cartridges before LC-MS/MS analysis .
- Cryogenic NMR : Resolve transient intermediates at -40°C to map degradation pathways .
Basic: What safety protocols are essential for handling Sodium (4-chlorophenyl)[...]dioxo-lambda6-sulfane?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as specified in Safety Data Sheets for analogous compounds .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
- Emergency procedures : For spills, adsorb with bentonite clay (modified with ammonium compounds, as in ) and seal in hazardous waste containers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
